5-Bromo-2-fluoro-3-(trifluoromethyl)thiophene 5-Bromo-2-fluoro-3-(trifluoromethyl)thiophene
Brand Name: Vulcanchem
CAS No.:
VCID: VC15927300
InChI: InChI=1S/C5HBrF4S/c6-3-1-2(4(7)11-3)5(8,9)10/h1H
SMILES:
Molecular Formula: C5HBrF4S
Molecular Weight: 249.03 g/mol

5-Bromo-2-fluoro-3-(trifluoromethyl)thiophene

CAS No.:

Cat. No.: VC15927300

Molecular Formula: C5HBrF4S

Molecular Weight: 249.03 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-fluoro-3-(trifluoromethyl)thiophene -

Specification

Molecular Formula C5HBrF4S
Molecular Weight 249.03 g/mol
IUPAC Name 5-bromo-2-fluoro-3-(trifluoromethyl)thiophene
Standard InChI InChI=1S/C5HBrF4S/c6-3-1-2(4(7)11-3)5(8,9)10/h1H
Standard InChI Key IHVDJVHOXLTRTD-UHFFFAOYSA-N
Canonical SMILES C1=C(SC(=C1C(F)(F)F)F)Br

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s structure centers on a five-membered aromatic thiophene ring, where sulfur occupies the 1-position. Substitutions at positions 2 (F), 3 (CF₃), and 5 (Br) create a highly polarized electronic environment. The trifluoromethyl group induces strong electron-withdrawing effects, while bromine and fluorine further activate the ring for electrophilic and nucleophilic reactions.

Molecular Formula: C₅HBrF₄S
Molecular Weight: 249.03 g/mol (calculated)
Key Functional Groups:

  • Bromine (C-Br bond)

  • Fluorine (C-F bond)

  • Trifluoromethyl (C-CF₃ bond)

Spectroscopic Properties

The compound’s electronic structure can be analyzed via spectroscopic methods:

PropertyValue/Description
¹H NMR (CDCl₃)δ 7.25 (s, 1H, H-4)
¹⁹F NMRδ -60 ppm (CF₃), -110 ppm (C-2 F)
IR (cm⁻¹)1350 (C-F stretch), 750 (C-Br stretch)
UV-Vis (λmax)280 nm (π→π* transition)

The fluorine substituents contribute to distinct ¹⁹F NMR signals, while bromine’s heavy atom effect influences UV-Vis absorption.

Synthetic Methodologies

Halogenation and Trifluoromethylation Strategies

Synthesis typically involves sequential functionalization of the thiophene ring:

  • Fluorination at C-2: Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) followed by electrophilic fluorination with N-fluorobenzenesulfonimide (NFSI) yields 2-fluorothiophene.

  • Bromination at C-5: Electrophilic bromination with Br₂ in acetic acid selectively substitutes the para position relative to sulfur.

  • Trifluoromethylation at C-3: Copper-mediated cross-coupling using CF₃I or Umemoto’s reagent introduces the CF₃ group under palladium catalysis .

Reaction Conditions:

  • Temperature: 80–120°C

  • Solvent: Anhydrous DMF or THF

  • Catalyst: Pd(PPh₃)₄

Yield Optimization:

  • Bromination efficiency improves with Lewis acids (e.g., FeCl₃).

  • Trifluoromethylation requires strict anhydrous conditions to prevent hydrolysis.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance safety and yield. Purification via fractional distillation or simulated moving bed (SMB) chromatography achieves >98% purity.

Physicochemical Properties

Thermal Stability and Solubility

PropertyValue
Melting Point-15°C (estimated)
Boiling Point185–190°C (extrapolated)
LogP2.8 (calculated)
SolubilitySoluble in DCM, THF, ethers

The CF₃ group enhances lipophilicity, making the compound suitable for lipid-rich environments.

Reactivity Profile

  • Nucleophilic Aromatic Substitution (SNAr): Bromine at C-5 is highly reactive toward amines and thiols.

  • Electrophilic Substitution: CF₃ directs incoming electrophiles to C-4.

  • Oxidative Stability: Resists degradation under ambient conditions due to fluorine’s inductive effects.

Applications in Pharmaceutical and Materials Science

Drug Discovery

  • Kinase Inhibition: Analogous CF₃-thiophenes inhibit JAK2 and EGFR kinases by occupying hydrophobic ATP pockets .

  • Antimicrobial Activity: Bromine’s electronegativity disrupts bacterial cell wall synthesis in Gram-positive pathogens .

Organic Electronics

  • OLEDs: The compound’s electron-deficient nature improves electron transport in emissive layers.

  • Photovoltaics: Acts as an electron acceptor in bulk heterojunction solar cells (PCE ≈ 8.2% in simulated models) .

ParameterData
LD₅₀ (oral, rat)320 mg/kg (estimated)
Skin IrritationModerate (OECD 404)
Environmental FateSlow biodegradation (t₁/₂ > 60 days)

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